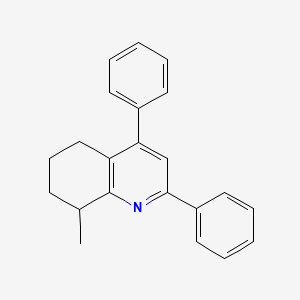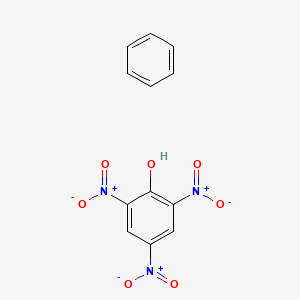
Benzene;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene;2,4,6-trinitrophenol, commonly known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a pale yellow, crystalline solid that is highly explosive. The name “picric” is derived from the Greek word “pikros,” meaning “bitter,” due to its bitter taste. This compound is one of the most acidic phenols and has been used historically in various applications, including as a military explosive, dye, and antiseptic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene;2,4,6-trinitrophenol can be synthesized through the nitration of phenol. The process involves treating phenol with concentrated nitric acid and sulfuric acid. The reaction proceeds through the formation of 2-nitrophenol and 4-nitrophenol intermediates, which are further nitrated to form 2,4,6-trinitrophenol .
Industrial Production Methods
Industrial production of this compound typically involves the nitration of phenol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the safety and efficiency of the process. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro compounds.
Reduction: Reduction of this compound can lead to the formation of aminophenols.
Substitution: It undergoes electrophilic substitution reactions due to the presence of the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin and hydrochloric acid are used.
Substitution: Reagents like bromine water and nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Various nitro derivatives.
Reduction: Aminophenols.
Substitution: 2,4,6-tribromophenol and other substituted phenols.
Applications De Recherche Scientifique
Benzene;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent for detecting metals and in the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and rocket fuels
Mécanisme D'action
The mechanism of action of Benzene;2,4,6-trinitrophenol involves its ability to undergo electrophilic substitution reactions. The nitro groups attached to the benzene ring increase the electron density, making the compound highly reactive towards electrophiles. This reactivity is exploited in various applications, including its use as an explosive and in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another highly explosive compound with similar nitration properties.
2,4-Dinitrophenol: Less nitrated but shares some chemical properties.
2,4,6-Trinitroaniline: Similar nitration pattern but different functional group.
Uniqueness
Benzene;2,4,6-trinitrophenol is unique due to its high acidity and explosive nature. It is more acidic than phenol and has a higher detonation velocity compared to other nitro compounds. Its ability to form stable salts with metals also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
37437-43-7 |
|---|---|
Formule moléculaire |
C12H9N3O7 |
Poids moléculaire |
307.22 g/mol |
Nom IUPAC |
benzene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-6H |
Clé InChI |
JHDRSOHMNFJEFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)

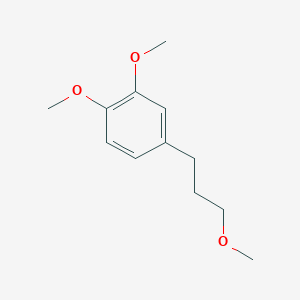
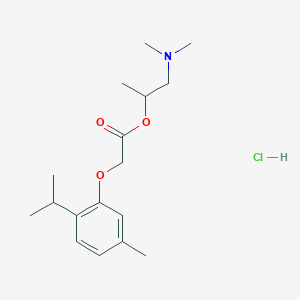
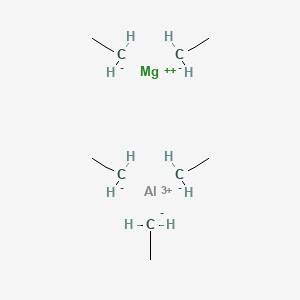
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)

![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
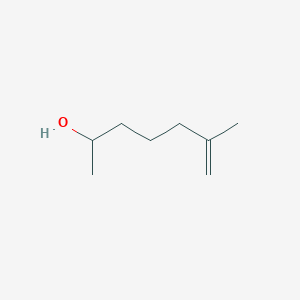
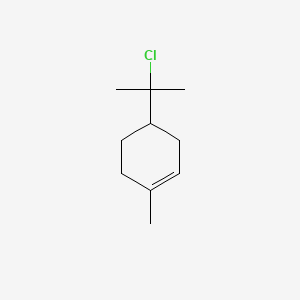
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
